PF-739 vs PF-249: Superior AMPK Activation Potency in Primary Rat Hepatocytes
PF-739 demonstrates 2.4-fold higher potency than the β1-selective activator PF-249 in stimulating AMPK substrate phosphorylation in primary rat hepatocytes. The EC₅₀ for increasing ACC phosphorylation at S79 was 121 nM for PF-739 compared to 296 nM for PF-249, indicating superior cellular engagement of AMPK signaling in a hepatocyte context that expresses both β1 and β2 isoforms . Concurrently, PF-739 inhibited de novo lipogenesis with an IC₅₀ of 25 nM, while PF-249 exhibited a slightly lower IC₅₀ of 15 nM, reflecting comparable potency for this downstream functional endpoint despite the difference in proximal AMPK activation .
| Evidence Dimension | AMPK substrate (ACC S79) phosphorylation EC₅₀ |
|---|---|
| Target Compound Data | 121 nM |
| Comparator Or Baseline | PF-249: 296 nM |
| Quantified Difference | 2.4-fold higher potency for PF-739 |
| Conditions | Primary rat hepatocytes; dose-response assay; pACC/tACC measured |
Why This Matters
Procurement of PF-739 rather than PF-249 ensures robust AMPK activation in hepatocytes at lower compound concentrations, translating to reduced material consumption and improved assay sensitivity.
- [1] Cokorinos EC, et al. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice. Cell Metab. 2017;25(5):1147-1159.e10. Figure 1E. PMID: 28467931. View Source
